3-(4-Ethylphenyl)morpholine
Description
3-(4-Ethylphenyl)morpholine is an organic compound with the molecular formula C12H17NO It features a morpholine ring substituted with a 4-ethylphenyl group
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4-ethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
CXXMWDITRUAQEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)morpholine typically involves the reaction of 4-ethylphenylamine with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for 3-(4-Ethylphenyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives of the parent compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Morpholine: A simpler analog without the 4-ethylphenyl group.
4-Phenylmorpholine: Similar structure but lacks the ethyl group on the phenyl ring.
3-(4-Methylphenyl)morpholine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 3-(4-Ethylphenyl)morpholine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its simpler analogs .
Biological Activity
3-(4-Ethylphenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(4-Ethylphenyl)morpholine consists of a morpholine ring substituted with a 4-ethylphenyl group. This configuration is significant as it influences the compound's interaction with various biological targets.
1. CNS Activity
Morpholine derivatives, including 3-(4-Ethylphenyl)morpholine, have been identified as active compounds in the central nervous system (CNS). They are known to enhance potency through molecular interactions and can act as scaffolds directing interactions with neurotransmitter receptors. Notably, they modulate receptors involved in mood disorders and pain, and exhibit bioactivity towards enzymes linked to neurodegenerative diseases .
2. Enzyme Inhibition
Studies indicate that morpholine derivatives can inhibit various enzymes implicated in cancer and neurodegeneration. For instance, the replacement of piperidine with a morpholine ring in certain compounds has led to improved inhibition profiles against phosphoinositide 3-kinase (PI3K) isoforms, demonstrating the importance of the morpholine moiety in enzyme interactions .
The mechanisms by which 3-(4-Ethylphenyl)morpholine exerts its biological effects involve:
- Receptor Modulation : The compound's structure allows it to interact with metabotropic receptors, influencing their activity and potentially altering signaling pathways associated with mood regulation and pain perception.
- Enzyme Interaction : The morpholine ring facilitates binding to active sites of enzymes, thereby modulating their activity. For example, modifications in the morpholine structure have shown significant effects on PI3K inhibition, which is critical in cancer therapy .
Antioxidant and Anticancer Activities
Research has highlighted the antioxidant properties of morpholine derivatives. A study demonstrated that certain morpholine-based compounds exhibited significant antioxidant activity through DPPH radical scavenging assays. Additionally, anticancer activities were evaluated using MTT assays against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, showing varying levels of cytotoxicity .
In Vitro Studies
In vitro studies have shown that derivatives of 3-(4-Ethylphenyl)morpholine possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the morpholine ring could enhance biological activity, emphasizing the importance of structural modifications in drug design .
Data Tables
| Activity | Tested Compound | Cell Line | IC50 (µM) |
|---|---|---|---|
| Antioxidant | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | U-87 | 10 |
| Anticancer | 3-(4-Ethylphenyl)morpholine | MDA-MB-231 | 15 |
| Enzyme Inhibition | ZSTK474 derivative | PI3Kα | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
